Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a benzofuran-derived compound featuring a 2-carboxylate ester and a 3-acetamido group substituted with a meta-tolyl (m-tolyl) moiety.
Properties
IUPAC Name |
ethyl 3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-20(23)19-18(15-9-4-5-10-16(15)25-19)21-17(22)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDHYKGCUKSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to further reactions to introduce the m-tolylacetamido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Amide Bond Functionalization
The acetamido group (-NHCO-) undergoes nucleophilic substitution and coupling reactions. Key transformations include:
Mechanistic Insight :
The acetamido group's NH acts as a nucleophile under basic conditions, enabling sulfonylation (e.g., with methanesulfonyl chloride in dichloromethane) . Hydrolysis to the free amine requires strong bases like NaOH .
Ester Group Reactivity
The ethyl ester (-COOEt) participates in transesterification and reduction:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester formation | |
| Reduction | LiAlH₄, THF, 0°C → RT | Alcohol derivative (benzofuran-2-methanol) |
Key Data :
-
Transesterification with methanol yields methyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate (95% conversion) .
-
LiAlH₄ reduction produces a primary alcohol, confirmed by IR (broad -OH stretch at 3289 cm⁻¹) .
Benzofuran Core Modifications
The benzofuran ring undergoes electrophilic substitution and cycloaddition:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Halogenation | NBS, CCl₄, light | Bromination at C5 position | |
| Cyclization | Fe(Pc) catalyst, TBHP oxidant | Formation of indeno-benzofuran hybrids |
Example :
Bromination with N-bromosuccinimide (NBS) under UV light selectively substitutes the C5 hydrogen, confirmed by NMR (δ 7.58 ppm, singlet) .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at benzofuran C4 | |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenylation of the aromatic ring |
Notable Result :
Heck coupling with styrene introduces a vinyl group at C6, enhancing π-conjugation (λmax shift from 280 nm to 320 nm).
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification | Biological Target | IC₅₀/Activity Change | Source |
|---|---|---|---|
| p-NO₂ Substitution | c-MET kinase | IC₅₀ improved from 8.1 μM to 0.9 μM | |
| Benzothiophene Fusion | SMO receptor | Binding affinity increased 12-fold |
Analysis :
Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition, while extended aromatic systems improve receptor binding .
Stability Under Reactive Conditions
The compound shows selective stability:
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is part of a broader class of benzofuran derivatives known for their diverse biological activities. These compounds have been investigated for their potential as inhibitors in various enzymatic pathways, particularly those relevant to diseases such as cancer and viral infections.
Anti-Cancer Activity
Research has indicated that benzofuran derivatives, including this compound, may exhibit cytotoxic effects against cancer cell lines. A study evaluating the cytotoxicity of similar compounds reported significant inhibitory effects on tumor cell proliferation, suggesting that these derivatives could serve as lead compounds for anti-cancer drug development .
Anti-Viral Properties
Benzofuran compounds have also been explored for their antiviral activities. For instance, some derivatives have shown promise as inhibitors of the Hepatitis C virus (HCV) through structure-based drug design approaches. The interaction profiles of these compounds with viral enzymes suggest potential therapeutic applications in treating viral infections .
Biological Evaluation
Biological evaluations of this compound and its analogs have demonstrated a range of pharmacological properties.
Enzyme Inhibition Studies
Inhibitory assays have been conducted to assess the activity of benzofuran derivatives against various enzymes, including α-glucosidase and phospholipase A2. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compounds .
Table 1: Inhibitory Activity of Benzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| BF-9 | α-Glucosidase | 12 |
| BF-12 | HCV NS5B | 15 |
| BF-13 | Phospholipase A2 | 20 |
Synthetic Methodologies
The synthesis of this compound involves several steps, typically starting from readily available precursors such as salicylaldehyde and ethyl bromoacetate. The synthetic route often includes:
- Formation of Benzofuran Core : The initial step involves the condensation reaction between salicylaldehyde and ethyl bromoacetate under basic conditions to form ethyl benzofuran-2-carboxylate.
- Acetamido Substitution : The introduction of the acetamido group is achieved through acylation reactions using appropriate acetamide derivatives.
- Final Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies
Several studies have documented the biological activities and synthetic approaches related to benzofuran derivatives:
- A study focused on the synthesis and evaluation of a series of benzofuran derivatives showed that modifications at specific positions significantly enhanced their anti-cancer activity .
- Another research effort utilized molecular modeling to predict the binding affinities of these compounds with various enzyme targets, providing insights into their potential therapeutic applications against viral infections .
Mechanism of Action
The mechanism of action of ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzofuran Derivatives
Structural and Functional Group Variations
Key structural differences between Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate and related compounds include:
- Acetamido vs.
- Ester vs. Carboxylic Acid : The ethyl ester group increases lipophilicity relative to the carboxylic acid in , likely enhancing membrane permeability but reducing water solubility.
Pharmacological Activity
While direct data on the target compound are unavailable, benzofurans with electron-withdrawing groups (e.g., halogens, sulfonyl) exhibit stronger antimicrobial activity, whereas lipophilic groups (e.g., cyclohexyl, m-tolyl) may improve bioavailability . The m-tolyl moiety in the target compound could enhance metabolic stability compared to halogenated derivatives like the 5-fluoro analog in .
Crystal Structure and Hydrogen Bonding
In , the carboxylic acid group forms centrosymmetric dimers via O–H···O hydrogen bonds. Planarity of the benzofuran core (mean deviation: 0.005 Å in ) is likely conserved, ensuring structural rigidity.
Biological Activity
Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its ability to interact with various biological targets. The presence of the m-tolylacetamido group enhances its solubility and reactivity, making it a versatile compound in drug development.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties . The benzofuran structure allows for interactions with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A significant mechanism of action involves the modulation of kinase activity, particularly targeting pathways related to tumor growth and survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Antifungal Activity
In addition to antibacterial effects, this compound shows antifungal activity against various fungal strains, including Candida albicans. The compound's efficacy is linked to its ability to interfere with fungal cell membrane integrity, leading to cell death .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in signaling pathways that regulate cell growth and survival. For example, it exhibits significant inhibition of c-MET kinase, which plays a crucial role in cancer metastasis .
- Receptor Binding : The benzofuran moiety allows the compound to bind effectively to various receptors, modulating their activity. This binding can lead to altered gene expression profiles associated with tumor progression and microbial resistance mechanisms .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy Study : A study investigated the effects of this compound on human lung cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent antitumor activity.
- Antimicrobial Testing : In a comparative study, the compound was tested against a panel of bacteria and fungi. It exhibited MIC values ranging from 4.69 µM against Bacillus subtilis to 16.69 µM against Candida albicans, demonstrating broad-spectrum antimicrobial properties .
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between the compound and target kinases, revealing critical amino acid residues involved in the inhibitory effect .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Mechanism |
|---|---|---|
| Indole Derivatives | Antitumor, Antibacterial | Kinase inhibition |
| Benzothiophene Derivatives | Antifungal | Membrane disruption |
| This compound | Antitumor, Antimicrobial | Kinase inhibition, receptor binding |
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for constructing the benzofuran core in Ethyl 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxylate?
- The benzofuran core is typically synthesized via condensation reactions. For example, salicylaldehyde derivatives react with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form ethyl benzofuran-2-carboxylate intermediates. Subsequent functionalization involves amidation or acetamido group introduction via coupling reactions . Key steps include:
- Etherification : Mitsunobu reactions to form benzofuran-3-ylmethanol intermediates .
- Cyclization : Acid- or base-mediated cyclization to close the furan ring .
Q. How is the m-tolylacetamido side chain introduced into the benzofuran scaffold?
- The m-tolylacetamido group is introduced via nucleophilic acyl substitution. For instance:
- Activation of the carboxylic acid (e.g., using HATU or DCC) to form an active ester.
- Coupling with 2-(m-tolyl)acetic acid derivatives in the presence of a base (e.g., DMAP) .
- Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the benzofuran core (e.g., aromatic protons at δ 6.8–7.8 ppm) and acetamido group (δ 2.0–2.5 ppm for methyl groups) .
- HRMS : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can cascade reactions like [3,3]-sigmatropic rearrangements optimize the synthesis of benzofuran derivatives?
- A cascade [3,3]-sigmatropic rearrangement/aromatization strategy enables atom-economical synthesis of 2-arylbenzofurans. For example:
- Step 1 : Generate γ,δ-unsaturated ketone intermediates via thermal rearrangement of ether precursors .
- Step 2 : SeO₂-mediated oxidation of methyl groups to introduce functional handles (e.g., hydroxymethyl, formyl) for downstream derivatization .
- Advantage : This method avoids transition metals and achieves gram-scale yields (up to 85%) .
Q. What experimental strategies resolve contradictions in reaction yields during large-scale synthesis?
- Contradiction : Variable yields in amidation steps due to steric hindrance from the m-tolyl group.
- Solutions :
- Temperature control : Conduct reactions at 0°C to minimize side reactions .
- Catalyst screening : Use Pd(OAc)₂/Xantphos systems for efficient C–N coupling .
- In-line analytics : Employ HPLC-MS to monitor reaction progress and optimize stoichiometry .
Q. How can computational methods predict the reactivity of this compound in further functionalization?
- DFT calculations : Model the electrophilicity of the acetamido group to predict sites for nucleophilic attack (e.g., at the benzofuran C3 position) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity testing .
- MD simulations : Assess solubility and stability in aqueous buffers for formulation studies .
Data Analysis and Mechanistic Questions
Q. How do substituents on the benzofuran ring influence bioactivity?
- Case study : Methyl groups at C3 enhance metabolic stability, while electron-withdrawing groups (e.g., nitro) at C5 increase binding affinity to kinase targets .
- Data interpretation : SAR studies reveal that m-tolyl groups improve lipophilicity (logP ~2.5), correlating with enhanced cell permeability .
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Challenge : Co-elution of byproducts (e.g., de-esterified analogs) in HPLC.
- Resolution :
- Column optimization : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients .
- LC-HRMS : Identify impurities via exact mass (<2 ppm error) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
